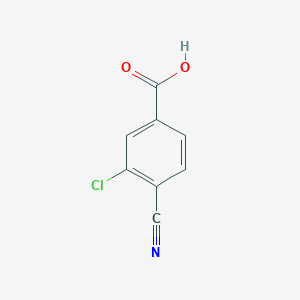
3-クロロ-4-シアノ安息香酸
概要
説明
3-Chloro-4-cyanobenzoic acid is an organic compound with the molecular formula C8H4ClNO2. It is a derivative of benzoic acid, where the hydrogen atoms at positions 3 and 4 on the benzene ring are replaced by a chlorine atom and a cyano group, respectively. This compound is known for its stability and is used in various chemical reactions and industrial applications.
科学的研究の応用
3-Chloro-4-cyanobenzoic acid is utilized in various scientific research fields:
作用機序
Target of Action
It’s known that cyanobenzoic acids can interact with various enzymes and receptors in the body, influencing biochemical pathways .
Mode of Action
It’s suggested that the compound might interfere with the mitochondrial electron transport chain indirectly by an unknown mechanism .
Biochemical Pathways
3-Chloro-4-cyanobenzoic acid appears to affect the antioxidant and energy metabolism of maize seedlings . It increases the generation of reactive oxygen species (ROS), stimulating the activities of peroxidase, catalase, and superoxide dismutase in roots . It also seems to influence respiration sensitive to potassium cyanide (KCN) and salicylhydroxamic acid (SHAM), leading to an increase in ROS production .
Pharmacokinetics
It’s predicted to have high gastrointestinal absorption and is likely to permeate the blood-brain barrier . It’s also predicted to inhibit CYP1A2, an enzyme involved in drug metabolism .
Result of Action
The compound reduces the growth of maize seedlings through the induction of oxidative stress . The stimulation of respiration sensitive to SHAM is due to the electron drain of the cytochrome oxidase (COX) pathway to the alternative oxidase pathway (AOX), leading to an increase in ROS production .
生化学分析
Biochemical Properties
3-Chloro-4-cyanobenzoic acid plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. It has been observed to interact with antioxidant enzymes such as peroxidase, catalase, and superoxide dismutase. These interactions are crucial as they influence the oxidative stress response in cells. The compound’s ability to modulate the activity of these enzymes suggests its potential as a biochemical tool for studying oxidative stress and related metabolic pathways .
Cellular Effects
The effects of 3-Chloro-4-cyanobenzoic acid on various cell types and cellular processes have been studied extensively. In maize seedlings, for instance, the compound has been shown to inhibit root growth and reduce the fresh and dry weights of roots and leaves. This inhibition is likely due to the induction of oxidative stress, as evidenced by increased reactive oxygen species (ROS) generation. Additionally, the compound stimulates the activities of antioxidant enzymes, which may be a cellular response to counteract the oxidative stress . These findings highlight the compound’s impact on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
At the molecular level, 3-Chloro-4-cyanobenzoic acid exerts its effects through several mechanisms. One of the primary mechanisms is the induction of oxidative stress by increasing ROS production. This leads to the activation of antioxidant enzymes such as peroxidase, catalase, and superoxide dismutase. The compound also influences cellular respiration by stimulating respiration pathways sensitive to potassium cyanide (KCN) and salicylhydroxamic acid (SHAM). These pathways involve the cytochrome oxidase (COX) and alternative oxidase (AOX) pathways, respectively
Temporal Effects in Laboratory Settings
The temporal effects of 3-Chloro-4-cyanobenzoic acid in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. Over time, the compound’s effects on oxidative stress and enzyme activity may vary. For instance, prolonged exposure to the compound can lead to sustained oxidative stress, which may result in cellular damage or adaptation through upregulation of antioxidant defenses . The stability of 3-Chloro-4-cyanobenzoic acid under different experimental conditions is also a critical factor in its biochemical analysis.
Dosage Effects in Animal Models
In animal models, the effects of 3-Chloro-4-cyanobenzoic acid vary with different dosages. Studies have shown that at lower concentrations, the compound may have minimal effects, while higher concentrations can induce significant oxidative stress and enzyme activity changes. For example, in maize seedlings, increasing concentrations of 3-Chloro-4-cyanobenzoic acid led to a dose-dependent increase in ROS levels and antioxidant enzyme activities . These findings suggest that the compound’s effects are dose-dependent and highlight the importance of determining the appropriate dosage for experimental studies.
Metabolic Pathways
3-Chloro-4-cyanobenzoic acid is involved in several metabolic pathways, particularly those related to oxidative stress and energy metabolism. The compound’s interaction with antioxidant enzymes suggests its role in modulating the cellular redox state. Additionally, its effects on respiration pathways, such as the COX and AOX pathways, indicate its involvement in cellular energy metabolism
Transport and Distribution
The transport and distribution of 3-Chloro-4-cyanobenzoic acid within cells and tissues are critical for understanding its biochemical effects. The compound may be transported across cell membranes through specific transporters or passive diffusion. Once inside the cell, it can interact with various biomolecules and accumulate in specific cellular compartments . The distribution of 3-Chloro-4-cyanobenzoic acid within tissues and its localization in different cell types are important factors in its overall biochemical activity.
Subcellular Localization
The subcellular localization of 3-Chloro-4-cyanobenzoic acid can influence its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. For example, its interaction with antioxidant enzymes suggests that it may localize to regions of the cell where oxidative stress is prevalent, such as the mitochondria . Understanding the subcellular localization of 3-Chloro-4-cyanobenzoic acid is essential for elucidating its precise biochemical mechanisms.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-4-cyanobenzoic acid typically involves the chlorination of 4-cyanobenzoic acid. One common method is the reaction of 4-cyanobenzoic acid with thionyl chloride (SOCl2) in the presence of a catalyst. The reaction is carried out under reflux conditions, leading to the substitution of the hydrogen atom with a chlorine atom at the 3-position .
Industrial Production Methods: Industrial production of 3-Chloro-4-cyanobenzoic acid often involves large-scale chlorination processes using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, with careful control of reaction parameters to ensure consistent product quality .
化学反応の分析
Types of Reactions: 3-Chloro-4-cyanobenzoic acid undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Addition Reactions: The cyano group can undergo addition reactions with reagents like hydrogen cyanide (HCN) to form more complex compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium amide (NaNH2) or potassium thiolate (KSR) are commonly used under basic conditions.
Addition Reactions: Hydrogen cyanide (HCN) or other nucleophiles in the presence of a catalyst.
Major Products:
Substitution Products: Amino derivatives or thiol derivatives depending on the nucleophile used.
Addition Products: Complex nitrile compounds formed through addition reactions.
類似化合物との比較
4-Chloro-3-cyanobenzoic acid: Similar in structure but with the positions of the chlorine and cyano groups reversed.
3,5-Dichloro-4-cyanobenzoic acid: Contains an additional chlorine atom at the 5-position.
Uniqueness: 3-Chloro-4-cyanobenzoic acid is unique due to its specific substitution pattern, which influences its reactivity and the types of reactions it can undergo. The presence of both chlorine and cyano groups makes it a versatile intermediate in organic synthesis .
特性
IUPAC Name |
3-chloro-4-cyanobenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4ClNO2/c9-7-3-5(8(11)12)1-2-6(7)4-10/h1-3H,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGFAMPXDXCRALW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)O)Cl)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261685-26-0 | |
| Record name | 3-chloro-4-cyanobenzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


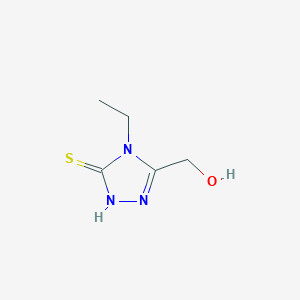
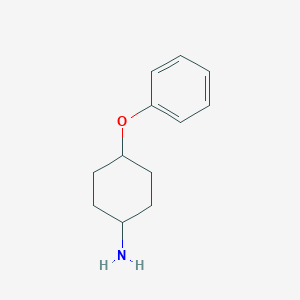

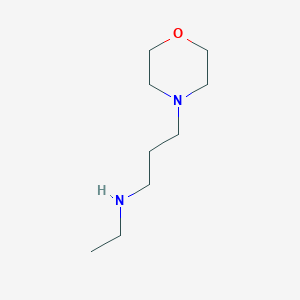
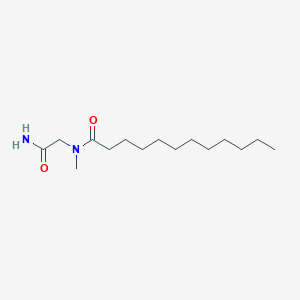
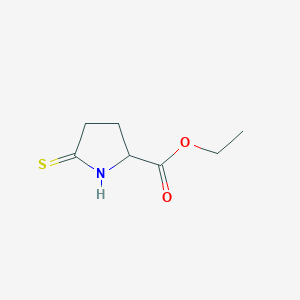
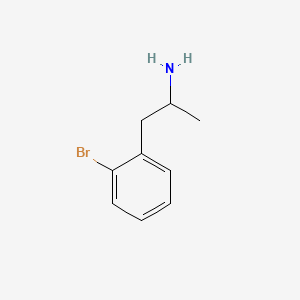
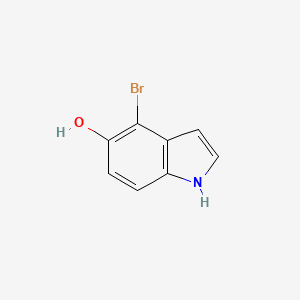
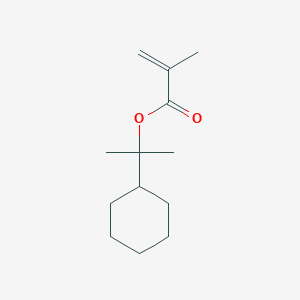
![2-(1,4-Diazepan-1-yl)benzo[d]oxazole](/img/structure/B1648478.png)
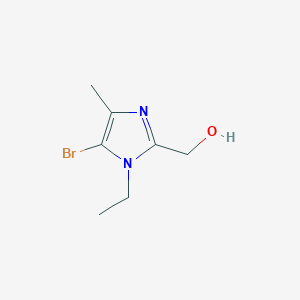
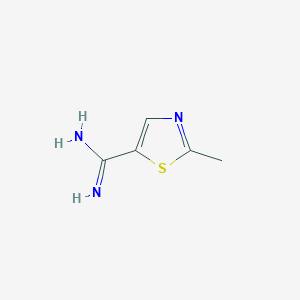
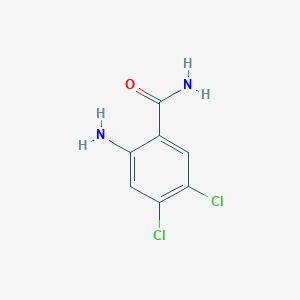
![3,3-Dibromo-4-chloro-1H-pyrrolo[2,3-b]pyridin-2(3H)-one](/img/structure/B1648496.png)
